molecular formula C18H13FN2O3S B300708 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Cat. No. B300708
M. Wt: 356.4 g/mol
InChI Key: KKIIHVVDXXPFFM-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide, also known as FBTA, is a thiazolidinone derivative that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has shown promising results in scientific research in recent years.

Mechanism of Action

The mechanism of action of 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anticancer research, 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair. In antidiabetic research, 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in glucose metabolism. In anti-inflammatory research, 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to have various biochemical and physiological effects in scientific research. In anticancer research, 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. In antidiabetic research, 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to improve insulin sensitivity and glucose uptake in cells. In anti-inflammatory research, 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to reduce inflammation and oxidative stress in cells.

Advantages and Limitations for Lab Experiments

2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it readily available for research. Another advantage is that it exhibits a wide range of biological activities, which makes it useful for studying different diseases and conditions. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity. Another limitation is that it may have off-target effects, which could complicate its use in certain experiments.

Future Directions

There are several future directions for research on 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide. One direction is to further investigate its mechanism of action in different biological systems. Another direction is to optimize its biological activity by modifying its chemical structure. A third direction is to explore its potential applications in other fields of science, such as nanotechnology and agriculture. Finally, more studies are needed to evaluate the safety and toxicity of 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide in different animal models.
In conclusion, 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide is a promising compound that has shown potential applications in various fields of science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide involves the reaction of 3-fluorobenzaldehyde with thiourea and phenylacetic acid in the presence of acetic anhydride. The reaction mixture is then refluxed for several hours, followed by purification using column chromatography. The yield of the final product depends on the reaction conditions used.

Scientific Research Applications

2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been studied for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory activities. In material science, 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been used to synthesize novel polymers with improved mechanical properties. In environmental science, 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been used as a fluorescent probe for the detection of heavy metal ions in water.

properties

Product Name

2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Molecular Formula

C18H13FN2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[(5E)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C18H13FN2O3S/c19-13-6-4-5-12(9-13)10-15-17(23)21(18(24)25-15)11-16(22)20-14-7-2-1-3-8-14/h1-10H,11H2,(H,20,22)/b15-10+

InChI Key

KKIIHVVDXXPFFM-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=O

SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Origin of Product

United States

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